Home > Products > Screening Compounds P79308 > H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH -

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH

Catalog Number: EVT-10905051
CAS Number:
Molecular Formula: C20H36N8O6
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is a synthetic peptide that incorporates a dehydroalanine (Dha) residue. This compound is notable for its potential applications in biochemistry and pharmaceuticals due to the unique properties imparted by the Dha residue. Dehydroalanine is an α-amino acid that has been recognized for its reactivity and ability to participate in various chemical transformations, making it a subject of interest in peptide chemistry and drug development.

Source

The compound can be synthesized through various chemical methods, often involving the incorporation of dehydroalanine into peptide sequences. Dehydroalanine residues are commonly generated from serine or cysteine through dehydration processes, which can occur enzymatically or via chemical means. The synthesis of peptides containing dehydroalanine has been explored extensively in the literature, highlighting its role in bioactive natural products and synthetic peptides .

Classification

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH falls under the classification of synthetic peptides. It can also be categorized as a modified amino acid due to the presence of the dehydroalanine residue, which alters its chemical properties compared to standard amino acids.

Synthesis Analysis

Methods

The synthesis of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis techniques. The incorporation of the dehydroalanine residue can be achieved through specific dehydration reactions or by utilizing protected amino acid derivatives that allow for selective activation and elimination.

Technical Details:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptide chains on a solid support, facilitating easier purification and yield optimization.
  • Dehydration Reactions: Dehydroalanine can be synthesized from serine or cysteine using dehydration agents such as carbodiimides or by employing oxidative methods .
Molecular Structure Analysis

Structure

The molecular structure of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH includes several amino acids linked by peptide bonds, with a distinctive dehydroalanine residue contributing to its unique properties. The presence of the Dha residue introduces a double bond between the alpha carbon and the carbonyl carbon, affecting both sterics and electronics.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: Approximately 286.31 g/mol
  • Structural Features: The structure contains a central backbone typical of peptides, with modifications at specific positions due to the incorporation of dehydroalanine.
Chemical Reactions Analysis

Reactions

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH can participate in various chemical reactions due to the reactivity of the dehydroalanine residue. These include:

  • Nucleophilic Additions: The double bond in dehydroalanine can react with nucleophiles, leading to the formation of new covalent bonds.
  • Michael Additions: The Dha residue can serve as an electrophilic center in Michael addition reactions with suitable nucleophiles.

Technical Details:
These reactions are crucial for modifying peptide structures or for conjugating other biomolecules, enhancing the functionality of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH in therapeutic applications .

Mechanism of Action

Process

The mechanism of action for compounds containing dehydroalanine typically involves their ability to form covalent bonds with nucleophiles, such as thiols or amines. This property allows them to participate in post-translational modifications or to act as reactive intermediates in biological systems.

Data

Research indicates that peptides containing dehydroalanine can influence biological processes by modifying protein interactions and stability, thus playing roles in signaling pathways and enzyme activity modulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally, these peptides are white crystalline solids.
  • Solubility: Soluble in water and organic solvents, depending on the side chains present.

Chemical Properties

  • Stability: The stability of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is influenced by environmental factors such as pH and temperature. Dehydroalanine residues are known to be more reactive than standard amino acids.
  • Reactivity: The Dha residue significantly enhances reactivity towards nucleophiles, making it a versatile building block in synthetic chemistry.
Applications

Scientific Uses

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH has several applications in scientific research:

  • Peptide Therapeutics: Due to its unique properties, it may be explored for developing new therapeutic agents targeting specific biological pathways.
  • Bioconjugation Chemistry: Its reactive nature allows it to be used in bioconjugation strategies for labeling biomolecules or creating hybrid compounds.
  • Research on Protein Modifications: The compound serves as a model for studying post-translational modifications involving dehydroalanine residues, providing insights into protein function and stability .
Biosynthetic Pathways and Enzymatic Mechanisms

Dehydroalanine (Dha) Incorporation in Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Dehydroalanine (Dha) serves as a crucial non-canonical amino acid residue in complex peptides like H-DL-Arginine-DL-Alanine-Dha-DL-Valine-DL-Alanine-OH. This residue originates from post-translational modification of serine or cysteine precursors embedded within ribosomally synthesized precursor peptides. RiPP biosynthesis initiates with ribosomal production of a core peptide sequence, followed by enzymatic transformations that introduce structural diversity beyond the genetic code constraints. Dha formation exemplifies such modifications, enabling critical functional properties including enhanced reactivity for crosslinking or further modifications [3] [6].

β-Elimination Mechanisms for Dha Formation in Non-Canonical Amino Acid Biosynthesis

The generation of Dha residues occurs primarily through β-elimination of phosphate groups from phosphoserine or via direct dehydration of serine, catalyzed by specialized dehydratase enzymes. Alternatively, cysteine residues undergo β-elimination of thiol groups, yielding Dha alongside persulfide byproducts. These reactions fundamentally alter the peptide backbone, replacing the chiral α-carbon with a planar, electrophilic α,β-unsaturated system. Key enzymatic players include:

  • LanB-like glutamyltransferases: These activate serine residues through glutamylation at the hydroxyl group, facilitating subsequent elimination steps. This mechanism is prevalent in class I lanthipeptide biosynthesis [3].
  • LanD-like zinc-dependent dehydratases: Catalyzing direct water elimination from serine or threonine residues without prior phosphorylation, these enzymes operate in class II lanthipeptide systems. Their mechanism often involves radical intermediates or metal-assisted activation [3] [6].
  • Pyridoxal 5'-phosphate (PLP)-dependent dehydratases: Utilizing the cofactor PLP, these enzymes generate stabilized carbanion intermediates at the β-carbon of serine or cysteine, promoting elimination. This pathway is common in thiopeptide and some proteusin biosyntheses [6] [9].

The resulting Dha residue introduces significant chemical versatility into the peptide chain. Its conjugated double bond system (α,β-unsaturated carbonyl) acts as a potent Michael acceptor. This inherent electrophilicity allows Dha to participate in nucleophilic additions, forming thioether linkages (as in lanthionine bridges in lanthipeptides) or undergoing stereoselective reduction to introduce D-amino acids, a modification potentially relevant to the presence of D-arginine and D-valine in the target peptide [6] [9].

Table 1: Enzymatic Systems Catalyzing Dehydroalanine (Dha) Formation via β-Elimination

Enzyme ClassRepresentative ExamplesCofactor/Activation MechanismPrimary SubstrateKey Catalytic Step
LanB-like GlutamyltransferaseNisB (Nisin biosynthesis)ATP, Glutamate (forms O-glutamyl-Ser)SerineGlutamyl transfer activates Ser-OH for elimination
LanD-like DehydrataseLctM (Lacticin 481 biosyn.)Zn²⁺, possibly radical mechanismSerine, CysteineDirect elimination of H₂O or H₂S
PLP-dependent DehydrataseTclM (Thiocillin biosyn.)Pyridoxal 5'-phosphate (PLP)Serine, CysteinePLP forms Schiff base; facilitates β-elimination

Role of Dehydratases and Post-Translational Modifiers in Peptide Backbone Unsaturation

Dehydratases responsible for Dha formation exhibit stringent leader peptide dependence. The N-terminal leader peptide of the precursor RiPP acts as a recognition and binding module for the modifying enzymes. While the dehydratase interacts primarily with the leader peptide, catalysis occurs on specific serine/cysteine residues within the adjacent core peptide region where Dha will reside. This spatial separation ensures precise regioselectivity in dehydration. Mutations within the leader peptide sequence often abolish or severely impair dehydration activity, highlighting its crucial scaffolding role [3] [6].

Following dehydration, Dha residues can undergo further enzymatic transformations that drastically alter the peptide's structure and function:

  • Michael Additions: Dha readily undergoes conjugate addition reactions with nucleophiles. The most biologically significant is the addition of cysteine thiols across the double bond, catalyzed by specific cyclases (LanC enzymes in lanthipeptides), resulting in thioether linkages like lanthionine (from Dha + Cys) or methyllanthionine (from dehydrobutyrine (Dhb) + Cys). These crosslinks confer structural rigidity and stability [3] [9].
  • Stereoselective Reduction: Enzymes like dehydroalanine reductase NpnJ utilize NADPH to reduce the double bond of Dha. Crucially, this reduction exhibits stereochemical control, specifically producing the D-alanine stereoisomer. This enzymatic reduction provides a direct ribosomal pathway to incorporate D-amino acids like the D-alanine potentially present in the target peptide, bypassing the need for non-ribosomal peptide synthetase (NRPS) machinery [6]. The reaction proceeds via hydride transfer to the β-carbon of Dha, generating a carbanion intermediate that is protonated stereospecifically at the α-carbon to yield D-Ala.
  • Radical-Mediated Modifications: Some biosynthetic pathways employ radical S-adenosylmethionine (rSAM) enzymes to modify Dha residues further. For instance, rSAM enzymes can catalyze methyl transfers onto Dha, generating β-methyl-Dha derivatives, adding another layer of structural diversity [9].

The incorporation of Dha within a peptide like H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH positions this residue as a critical linchpin for potential downstream modifications. Its presence between residues of mixed chirality (DL-Ala preceding and DL-Val following) suggests complex enzymatic processing involving both dehydration and potentially reduction or crosslinking steps, requiring enzymes tolerant of non-L-configured neighboring residues.

Stereochemical Challenges in DL-Amino Acid Integration

The presence of both D- and L-configured arginine, alanine, and valine residues (DL-Arg, DL-Ala, DL-Val) in H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH presents significant challenges and opportunities for its biosynthesis. Integrating non-L-amino acids into a peptide backbone derived from ribosomal translation inherently requires post-translational epimerization or racemization of specific residues originally incorporated as their L-stereoisomers.

Racemase Activity and Epimerization Dynamics in Mixed Chirality Peptides

Racemization/epimerization enzymes overcome the ribosomal constraint of L-amino acid incorporation. These enzymes catalyze the inversion of configuration at the α-carbon of specific amino acid residues within the peptide chain. Two primary mechanisms are employed:

  • Pyridoxal 5'-Phosphate (PLP)-Dependent Racemization: PLP forms a Schiff base with the α-amino group of the target residue. Deprotonation of the α-carbon generates a planar quinonoid intermediate. Reprotonation from either face of this intermediate results in racemization (D/L mixture) or epimerization (inversion to the opposite configuration at a specific position). Enzymes like those involved in the biosynthesis of D-amino acids in peptidoglycan (MurI alanine racemase) or certain lantibiotics (EpiD for D-Ala formation) utilize this mechanism. The efficiency and stereochemical outcome (full racemization vs. specific epimerization) depend on the enzyme's active site architecture, which controls the direction of proton delivery [6] [9].
  • Coenzyme B₁₂-Dependent (Radical) Racemization: Radical S-adenosylmethionine (rSAM) enzymes, sometimes coupled with cobalamin cofactors, can generate radical species at the β-carbon of specific residues. Subsequent rearrangement steps can lead to epimerization. This mechanism is less common for standard α-amino acid epimerization but plays roles in modifying residues like Dha or in generating β-epimers [9].

The timing of epimerization relative to other modifications is critical. Epimerization can occur:

  • Before significant folding: Facilitating the incorporation of the D-residue before structural constraints arise.
  • After dehydration (Dha formation): Enzymes like NpnJ (dehydroalanine reductase) perform a net epimerization by stereoselectively reducing Dha to D-Alanine. The precursor Dha residue is achiral, and the reductase specifically delivers hydride and proton to generate the D-configured alanine [6].
  • After crosslinking: This is less common due to steric hindrance but occurs in complex systems like cyclosporine biosynthesis by NRPS.

Epimerization within a sequence containing Dha adds complexity. The achiral Dha residue itself cannot be epimerized, but its presence adjacent to chiral residues (like the preceding DL-Ala and subsequent DL-Val in the target peptide) could influence the binding or catalysis of racemases/epimerases acting on those neighboring residues. Conversely, the configuration of neighboring residues might influence the regioselectivity of Dha formation or modification.

Table 2: Enzymatic Mechanisms for Integrating D-Amino Acids into Peptides

MechanismKey Enzyme FeaturesStereochemical OutcomeExample Enzymes/PathwaysCompatibility with Dha Proximity
PLP-Dependent Racemization/EpimerizationForms Schiff base; abstracts/replaces α-H; planar intermediateRacemization (D/L mix) or specific epimerization (D or L)EpiD (Lantibiotic D-Ala formation); Alanine racemase (MurI)May be sterically hindered by nearby Dha's rigidity
Coenzyme B₁₂ / rSAM Radical EpimerizationGenerates substrate radical; hydrogen atom transferOften specific epimerizationBtrR (2-dehydro-3-deoxy-D-arabino-heptonate epimerase analogs in NRPS/RiPP hybrids)Potential compatibility; radicals can form on β-carbon
Dehydroalanine (Dha) ReductionNADPH-dependent; stereospecific hydride transfer & protonationSpecific production of D-AlanineNpnJ (Dehydroalanine reductase)Directly generates D-Ala adjacent to Dha

Substrate Specificity of Peptide Synthetases for Non-Proteinogenic Residues

The incorporation of Dha and D-configured residues (D-Arg, D-Ala, D-Val) necessitates enzymes with broad substrate tolerance, particularly concerning stereochemistry and side-chain functionality. Two main biosynthetic systems can achieve this, with RiPP pathways being particularly relevant for Dha-containing peptides:

  • Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Pathways:
  • Core Peptide Plasticity: RiPP biosynthetic enzymes (dehydratases, reductases, cyclases) typically recognize the leader peptide of the precursor protein. This allows significant mutational tolerance within the core peptide sequence, including variations in stereochemistry (if D-residues are formed post-translationally) and the presence of non-proteinogenic residues like Dha [3] [9].
  • Tolerance of D-Residues: Enzymes like NpnJ (Dha reductase) demonstrate remarkable promiscuity. While NpnJ stereospecifically reduces Dha to D-Ala, it can act on Dha residues embedded within various peptide contexts, suggesting tolerance for diverse neighboring amino acids, potentially including D-configured residues like D-Arg or D-Val preceding or following the Dha site [6].
  • Challenges for Dehydratases: Serine/Cysteine dehydratases (e.g., LanD-like) might be more sensitive to the stereochemistry of their immediate substrate residue. Converting an L-Ser to Dha is well-established. Converting a D-Ser residue to Dha enzymatically is less common and might require specialized or promiscuous dehydratases. Alternatively, D-Ser could be generated after dehydration of an L-Ser residue via an epimerase, although this is not a typical route. The presence of DL-Alanine residues adjacent to the Dha site in the target peptide implies that the dehydratase responsible for Dha formation must either act on an L-Ser residue flanked by D-residues (tolerating their presence) or act prior to the epimerization of those neighboring residues.
  • Non-Ribosomal Peptide Synthetase (NRPS) Pathways (For Contextual Comparison):
  • Inherent Chirality Control: NRPS mega-enzymes incorporate both proteinogenic and non-proteinogenic amino acids, including D-configured residues, with high fidelity. Each module contains an adenylation (A) domain with strict specificity for the amino acid side chain and often its stereochemistry (selecting either L- or D- forms), and an epimerization (E) domain (if present) that converts L-amino acids attached to the peptidyl carrier protein (PCP) domain to their D-isomer before peptide bond formation [9].
  • Incorporation of Dha: While NRPS can incorporate D-Ala directly (selected by A domain), direct incorporation of Dha is uncommon because Dha is highly reactive and unstable. NRPS pathways typically generate Dha-like unsaturated residues through different mechanisms, like using specific heterocyclization domains or incorporating preformed dehydro amino acids only if exceptionally stable.
  • Contrast with RiPP Tolerance: Compared to the leader peptide-guided, core-tolerant RiPP enzymes, NRPS domains exhibit stricter control over the stereochemistry during residue activation and incorporation, but are less flexible for post-incorporation modifications like backbone dehydration.

The synthesis of a peptide like H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH points towards a RiPP biosynthetic origin leveraging enzymatic dehydration for Dha formation and potentially stereoselective Dha reduction or specific racemases for generating the D-configured Arg, Ala, and Val residues. The promiscuity observed in enzymes like NpnJ and the inherent tolerance of RiPP modifying enzymes for core peptide variations support the feasibility of assembling such a mixed-chirality, unsaturated peptide. The precise order of modifications (dehydration, reduction, epimerization) and the specific enzymes involved would determine the efficiency and fidelity of the biosynthesis.

Properties

Product Name

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH

IUPAC Name

2-[[2-[2-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]prop-2-enoylamino]-3-methylbutanoyl]amino]propanoic acid

Molecular Formula

C20H36N8O6

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C20H36N8O6/c1-9(2)14(18(32)27-12(5)19(33)34)28-16(30)11(4)25-15(29)10(3)26-17(31)13(21)7-6-8-24-20(22)23/h9-10,12-14H,4,6-8,21H2,1-3,5H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,22,23,24)

InChI Key

VZQHRKZCAZCACO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(=C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

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